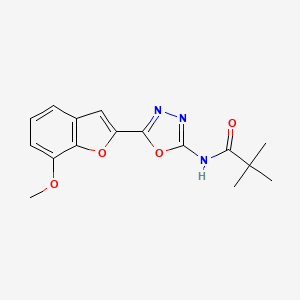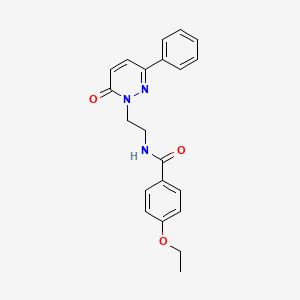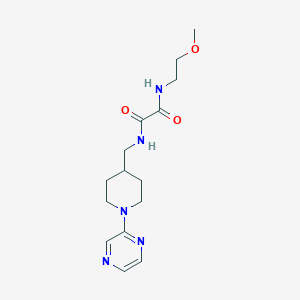
1H-pyrrole-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-pyrrole-3-carbothioamide is a chemical compound with a molecular weight of 126.18 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . This compound has been used in the synthesis of various derivatives that have shown potential as inhibitors of certain biological activities .
Synthesis Analysis
The synthesis of 1H-pyrrole-3-carbothioamide and its derivatives has been reported in several studies . For instance, one study described the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrole-3-carbothioamide is represented by the InChI code: 1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H, (H2,6,8) .Chemical Reactions Analysis
In terms of chemical reactions, one study reported the treatment of ethyl-3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, leading to the formation of a related compound, ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Mechanism of Action
1H-pyrrole-3-carbothioamide derivatives have been reported to inhibit certain biological activities. For example, they have been used as inhibitors of the HIV-1 reverse transcriptase-associated RNase H and RNA-dependent DNA polymerase (RDDP) RT-associated activities .
It is stored at room temperature and shipped under normal conditions .
Safety and Hazards
properties
IUPAC Name |
1H-pyrrole-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWMKYNRHJPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992685.png)
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide](/img/structure/B2992687.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)


![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)

![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)

